molecular formula C12H11F3N4 B7567872 N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine

N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine

Numéro de catalogue B7567872
Poids moléculaire: 268.24 g/mol
Clé InChI: BQKJCSRALIAQCE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various hematological malignancies. This compound belongs to the class of pyrimidine derivatives and has a molecular weight of 365.4 g/mol.

Mécanisme D'action

N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine exerts its anti-tumor activity by selectively inhibiting BTK and ITK, which are involved in the B-cell receptor (BCR) and T-cell receptor (TCR) signaling pathways, respectively. By blocking these pathways, N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine prevents the activation and proliferation of malignant B-cells and T-cells, leading to their apoptosis.
Biochemical and Physiological Effects:
N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to selectively inhibit BTK and ITK without affecting other kinases in the same family. This selectivity reduces the potential for off-target effects and toxicity, making N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine a promising therapeutic agent. In addition, N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to penetrate the blood-brain barrier, which may make it useful for the treatment of central nervous system (CNS) malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine is its selectivity for BTK and ITK, which reduces the potential for off-target effects and toxicity. However, one limitation of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the development of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine as a therapeutic agent. One potential direction is the combination of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine with other targeted therapies or chemotherapy agents to enhance its anti-tumor activity. Another direction is the evaluation of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine in clinical trials for the treatment of hematological malignancies and CNS malignancies. Furthermore, the development of more soluble analogs of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine may improve its bioavailability and expand its use in experimental settings.

Méthodes De Synthèse

The synthesis of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine involves a multi-step process that starts with the reaction of 3-bromopyridine with 2-aminopyrimidine to produce N-(3-pyridinyl)pyrimidin-2-amine. This intermediate is then reacted with 3-chloropropyltrifluoromethyl ketone in the presence of a base to yield the final product, N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine.

Applications De Recherche Scientifique

N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine has been extensively studied for its potential use in the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine inhibits the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are key enzymes involved in the signaling pathways that promote the survival and proliferation of malignant B-cells.

Propriétés

IUPAC Name

N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4/c1-8(9-3-2-5-16-7-9)18-11-17-6-4-10(19-11)12(13,14)15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKJCSRALIAQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.